Lower Lipophilicity (LogP) Enhances Aqueous Solubility and Oral Bioavailability Potential
4-Amino-2,5-dimethylbenzimidazole (CAS 885952-91-0) exhibits a LogP of 1.76, which is 0.42 units lower than that of the non-aminated analog 2,5-dimethylbenzimidazole (CAS 1792-41-2; LogP = 2.18) . This reduced lipophilicity is consistent with the introduction of a polar amino group and suggests improved aqueous solubility and lower non-specific binding, factors that are critical for achieving favorable ADME profiles in early drug discovery .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.76 |
| Comparator Or Baseline | 2,5-Dimethylbenzimidazole (LogP = 2.18) |
| Quantified Difference | ΔLogP = -0.42 (target compound is more hydrophilic) |
| Conditions | Calculated using XLogP method (Chemsrc) / Leyan computational prediction |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced phospholipidosis risk, making the 4-amino derivative a preferred scaffold for orally bioavailable leads.
